4-NITRO-N-{[(PROP-2-EN-1-YL)CARBAMOTHIOYL]AMINO}BENZAMIDE
Overview
Description
4-NITRO-N-{[(PROP-2-EN-1-YL)CARBAMOTHIOYL]AMINO}BENZAMIDE is a complex organic compound characterized by its nitro group, prop-2-en-1-yl substituent, and carbamothioyl functionality
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-NITRO-N-{[(PROP-2-EN-1-YL)CARBAMOTHIOYL]AMINO}BENZAMIDE typically involves the reaction of 4-nitroaniline with prop-2-en-1-yl isothiocyanate under controlled conditions. The reaction is carried out in an organic solvent such as acetone or ethanol, and the mixture is heated to facilitate the formation of the desired product. The reaction is monitored using techniques such as thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization and column chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
4-NITRO-N-{[(PROP-2-EN-1-YL)CARBAMOTHIOYL]AMINO}BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using reagents such as hydrogen gas in the presence of a catalyst.
Substitution: The prop-2-en-1-yl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as sodium azide (NaN3) or sodium methoxide (NaOMe) in an appropriate solvent.
Major Products Formed
Oxidation: Formation of 4-amino-N-{[(prop-2-en-1-yl)carbamothioyl]amino}benzamide.
Reduction: Formation of this compound.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-NITRO-N-{[(PROP-2-EN-1-YL)CARBAMOTHIOYL]AMINO}BENZAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-NITRO-N-{[(PROP-2-EN-1-YL)CARBAMOTHIOYL]AMINO}BENZAMIDE involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The prop-2-en-1-yl group may facilitate binding to specific enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-amino-N-(prop-2-en-1-yl)benzamide: Similar structure but lacks the nitro group.
1-Nitro-4-(prop-2-yn-1-yloxy)benzene: Contains a nitro group and a prop-2-yn-1-yloxy substituent.
4-methyl-N-(prop-2-yn-1-yl)benzenesulfonamide: Contains a prop-2-yn-1-yl group and a sulfonamide functionality.
Uniqueness
4-NITRO-N-{[(PROP-2-EN-1-YL)CARBAMOTHIOYL]AMINO}BENZAMIDE is unique due to its combination of a nitro group, prop-2-en-1-yl substituent, and carbamothioyl functionality. This unique structure imparts specific chemical and biological properties that distinguish it from similar compounds.
Properties
IUPAC Name |
1-[(4-nitrobenzoyl)amino]-3-prop-2-enylthiourea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O3S/c1-2-7-12-11(19)14-13-10(16)8-3-5-9(6-4-8)15(17)18/h2-6H,1,7H2,(H,13,16)(H2,12,14,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZYKVRGRXIZFKY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=S)NNC(=O)C1=CC=C(C=C1)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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